3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1115285-42-1
VCID: VC4980030
InChI: InChI=1S/C21H18N4O2S2/c1-26-16-5-3-4-15(12-16)18-10-11-20(24-23-18)29-13-19-22-21(25-27-19)14-6-8-17(28-2)9-7-14/h3-12H,13H2,1-2H3
SMILES: COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Molecular Formula: C21H18N4O2S2
Molecular Weight: 422.52

3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

CAS No.: 1115285-42-1

Cat. No.: VC4980030

Molecular Formula: C21H18N4O2S2

Molecular Weight: 422.52

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine - 1115285-42-1

Specification

CAS No. 1115285-42-1
Molecular Formula C21H18N4O2S2
Molecular Weight 422.52
IUPAC Name 5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H18N4O2S2/c1-26-16-5-3-4-15(12-16)18-10-11-20(24-23-18)29-13-19-22-21(25-27-19)14-6-8-17(28-2)9-7-14/h3-12H,13H2,1-2H3
Standard InChI Key AJTPNSRIAAXJNZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC

Introduction

3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound belonging to the class of pyridazine derivatives. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a methylsulfanyl group, and an oxadiazolylmethyl moiety. These functional groups contribute to its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves several key steps, requiring specific reaction conditions such as temperature control, solvent selection, and purification techniques like chromatography to achieve high yields and purity. Industrial production methods may utilize automated reactors and continuous flow systems for efficiency.

Medicinal Chemistry

The compound's unique structural features suggest potential applications in medicinal chemistry. Its bioactive nature makes it a candidate for drug discovery and development, particularly in areas where heterocyclic compounds have shown pharmacological properties.

Biological Activity

While the exact mechanism of action is not fully understood, it is believed to involve several biochemical interactions. These interactions suggest potential therapeutic applications in treating various diseases, although specific details on efficacy and safety are not widely reported.

Chemical Reactions

The compound can undergo various chemical reactions due to its functional groups. These reactions can be utilized to modify the compound for enhanced biological activity or improved pharmacological properties. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these transformations.

Comparison with Similar Compounds

Other compounds with similar structural features, such as 2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide (CAS No. 488095-84-7), also exhibit complex structures and potential biological activities. These compounds highlight the diversity of heterocyclic derivatives in medicinal chemistry .

Research Findings

CompoundMolecular FormulaCAS NumberMolecular WeightPotential Applications
3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazineC21H18N4O2S21115285-42-1398.45 g/molMedicinal chemistry, biological research
2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamideC22H19N3O2S2488095-84-7421.54 g/molPotential biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator